molecular formula C18H22N2O3S2 B15097305 (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15097305
M. Wt: 378.5 g/mol
InChI Key: RYLSDNILOZGMGK-SSZFMOIBSA-N
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Description

The compound (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with diverse pharmacological applications. Its structure features a thiazolidinone core with a Z-configured 2-methoxybenzylidene substituent at position 5 and a 3-morpholinopropyl chain at position 3. The morpholine moiety is notable for enhancing solubility and bioavailability, while the methoxy group on the benzylidene ring may influence electronic and steric properties .

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H22N2O3S2/c1-22-15-6-3-2-5-14(15)13-16-17(21)20(18(24)25-16)8-4-7-19-9-11-23-12-10-19/h2-3,5-6,13H,4,7-12H2,1H3/b16-13-

InChI Key

RYLSDNILOZGMGK-SSZFMOIBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone core with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

    Attachment of the Morpholinylpropyl Group: The final step involves the nucleophilic substitution of the thiazolidinone derivative with 3-chloropropylmorpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative using reducing agents such as sodium borohydride.

    Substitution: The morpholinylpropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its thiazolidinone core.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity or disrupt cellular processes by binding to specific sites, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs lie in the benzylidene substituents and the N-3 side chains (Table 1).

Compound Benzylidene Substituent N-3 Substituent Reference
Target Compound 2-Methoxybenzylidene 3-(Morpholin-4-yl)propyl -
(5Z)-5-(3-Fluorobenzylidene)-2-thioxo... 3-Fluorobenzylidene None (parent structure)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) 4-Hydroxy-3-methoxybenzylidene Morpholin-1-yl
(5Z)-5-(2-Methylbenzylidene)-3-phenyl... 2-Methylbenzylidene Phenyl
(2Z,5Z)-5-[(4-Hydroxy-3-isopropylphenyl)methylene] 4-Hydroxy-3-isopropylbenzylidene o-Tolyl + propylimino

Key Observations:

  • Electron-Withdrawing vs.
  • Morpholine Derivatives: The target compound’s 3-morpholinopropyl chain differs from morpholin-1-yl in , which lacks the propyl linker. This may impact molecular flexibility and binding affinity.

Physicochemical Properties

Melting points and solubility vary with substituent polarity and molecular symmetry.

Compound Melting Point (°C) Solubility Insights Reference
4a (1,3-Benzodioxol-5-ylmethylene) 252–254 Low polarity
5c (4-Hydroxy-3-methoxybenzylidene) 251–253 Moderate (morpholine)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl... Not reported Likely low (aromatic N-3)
Target Compound Not reported High (morpholinopropyl) -

Key Observations:

  • Morpholine Impact: Morpholine-containing analogs (e.g., 5c ) exhibit higher solubility in polar solvents compared to non-polar N-3 substituents (e.g., phenyl in ). The target compound’s morpholinopropyl chain likely enhances aqueous solubility.
  • Melting Points: Methoxy and hydroxy groups increase hydrogen bonding, raising melting points (e.g., 251–253°C in vs. 234–236°C for dimethoxy derivatives in ).

Crystallographic and Spectroscopic Characterization

  • X-ray Crystallography: Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives were analyzed using SHELX and ORTEP , confirming Z-configuration and hydrogen-bonding networks.
  • Spectroscopy: ¹H/¹³C NMR and IR (e.g., ) consistently verify thiazolidinone ring formation and substituent positions.

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